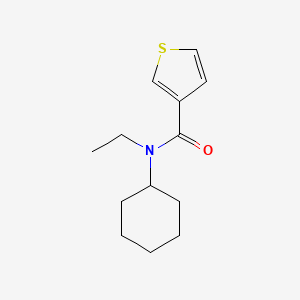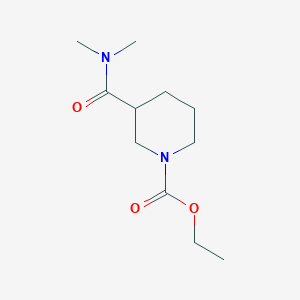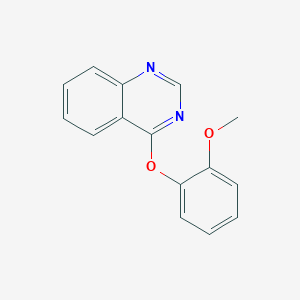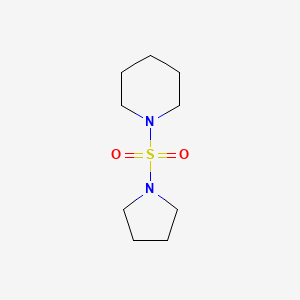
2-(carbamoylamino)-N-cyclohexyl-3-methylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(carbamoylamino)-N-cyclohexyl-3-methylbutanamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known by the name of CX-5461 and has been extensively studied for its mechanism of action and its effects on biochemical and physiological processes.
Mécanisme D'action
The mechanism of action of CX-5461 involves the inhibition of RNA polymerase I enzyme activity. This enzyme is responsible for the production of ribosomal RNA, which is essential for the production of proteins in cells. By inhibiting this enzyme, CX-5461 prevents the cancer cells from producing the necessary proteins for their growth and survival.
Biochemical and Physiological Effects:
The primary biochemical effect of CX-5461 is the inhibition of RNA polymerase I enzyme activity. This leads to a decrease in ribosomal RNA production, which in turn leads to a reduction in protein synthesis in cancer cells. The physiological effects of CX-5461 include the inhibition of cancer cell growth and proliferation, as well as the induction of cancer cell death.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using CX-5461 in lab experiments is its specificity for targeting RNA polymerase I enzyme activity. This makes it a useful tool for studying the role of this enzyme in various cellular processes. However, one of the limitations of using CX-5461 is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of CX-5461. One area of research is the development of more specific inhibitors of RNA polymerase I enzyme activity. Another area of research is the investigation of the potential use of CX-5461 in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, the role of CX-5461 in other cellular processes, such as DNA repair and cell cycle regulation, is an area of ongoing research.
Méthodes De Synthèse
The synthesis of 2-(carbamoylamino)-N-cyclohexyl-3-methylbutanamide involves the reaction of 3-methyl-2-butanone with cyclohexylamine, followed by the addition of cyanamide and hydrochloric acid. The resulting compound is then treated with sodium hydroxide to obtain the final product.
Applications De Recherche Scientifique
The primary application of 2-(carbamoylamino)-N-cyclohexyl-3-methylbutanamide is in the field of cancer research. It has been found to be effective in inhibiting the growth of cancer cells in various types of cancers, including breast, ovarian, and pancreatic cancer. CX-5461 works by targeting the RNA polymerase I enzyme, which is responsible for the production of ribosomal RNA. By inhibiting this enzyme, CX-5461 prevents the cancer cells from producing the necessary proteins for their growth and survival.
Propriétés
IUPAC Name |
2-(carbamoylamino)-N-cyclohexyl-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O2/c1-8(2)10(15-12(13)17)11(16)14-9-6-4-3-5-7-9/h8-10H,3-7H2,1-2H3,(H,14,16)(H3,13,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSZBBTJKJMVCNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC1CCCCC1)NC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2,2-dimethylpropanamide](/img/structure/B7509547.png)

![4-[(2,5-dimethylphenyl)carbamothioylamino]-N-(3-sulfamoylphenyl)benzamide](/img/structure/B7509569.png)
![2-(Quinolin-8-ylmethyl)-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione](/img/structure/B7509574.png)






![(E)-3-(2-chloroimidazo[1,2-a]pyridin-3-yl)-1-(2-methylmorpholin-4-yl)prop-2-en-1-one](/img/structure/B7509615.png)